
N-(6-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide
Übersicht
Beschreibung
“N-(6-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)pyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide” is a chemical compound with the CAS Number: 1439399-45-7 . It has a molecular weight of 452.46 and its molecular formula is C19H19F3N6O2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H19F3N6O2S/c20-19(21,22)30-14-6-3-4-12(10-14)11-16(29)24-15-9-8-13(25-26-15)5-1-2-7-17-27-28-18(23)31-17/h3-4,6,8-10H,1-2,5,7,11H2,(H2,23,28)(H,24,26,29) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Base Oil Improvement
Research by Nessim (2017) highlighted the synthesis of pyridazinone derivatives, including those with the 1,3,4-thiadiazol-2-yl group, demonstrating their effective role as antioxidants for base oil enhancement. These compounds, tested for their antioxidant capacity, indicated significant improvements in the total acid number (TAN) of base oil, marking them as valuable additives for industrial applications (Nessim, 2017).
Anticancer Activity
A series of studies have been dedicated to evaluating the anticancer properties of compounds incorporating the 1,3,4-thiadiazol-2-yl moiety. Qin et al. (2020) synthesized novel pyridazinone derivatives containing this group and assessed their inhibitory activity against cancer cell lines. Their findings revealed that specific compounds exhibited superior anticancer activity, suggesting potential therapeutic applications (Qin et al., 2020). Similarly, Ekrek et al. (2022) synthesized thiazole and thiadiazole derivatives, finding that certain compounds significantly induced apoptosis in cancer cells, presenting another avenue for cancer treatment research (Ekrek et al., 2022).
Molecular Structure and Design
The detailed study of molecular structures featuring the 1,3,4-thiadiazol-2-yl group has furthered understanding in the field of medicinal chemistry. Boechat et al. (2011) explored the structures of two acetamide derivatives, showcasing the interactions that generate three-dimensional arrays and contribute to the compounds' stability and reactivity (Boechat et al., 2011). This knowledge is crucial for designing new drugs and understanding the molecular basis of their interactions with biological targets.
Safety and Hazards
Wirkmechanismus
Target of Action
Glutaminase-IN-3, also known as N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide, primarily targets glutaminase , a key enzyme in glutamine metabolism . Glutaminase catalyzes the first step of glutamine metabolism, converting glutamine to glutamate .
Mode of Action
Glutaminase-IN-3 acts as an inhibitor of glutaminase . By inhibiting this enzyme, it disrupts the conversion of glutamine to glutamate, a critical step in glutamine metabolism . This disruption can effectively eliminate cancer cells and solid tumors .
Biochemical Pathways
The inhibition of glutaminase by Glutaminase-IN-3 affects several biochemical pathways. Glutamine metabolism plays a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides and glutathione (GSH) . Therefore, the inhibition of glutaminase can suppress cancer growth and even induce cell death in several cancers .
Pharmacokinetics
It is known that glutaminase inhibitors like cb-839 have entered several clinical trials .
Result of Action
The inhibition of glutaminase by Glutaminase-IN-3 has significant molecular and cellular effects. It disrupts the conversion of glutamine to glutamate, a critical step in glutamine metabolism . This disruption can effectively eliminate cancer cells and solid tumors . Moreover, it can suppress cancer growth and even induce cell death in several cancers .
Eigenschaften
IUPAC Name |
N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2S/c20-19(21,22)30-14-6-3-4-12(10-14)11-16(29)24-15-9-8-13(25-26-15)5-1-2-7-17-27-28-18(23)31-17/h3-4,6,8-10H,1-2,5,7,11H2,(H2,23,28)(H,24,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQBUKKIKMRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)CCCCC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

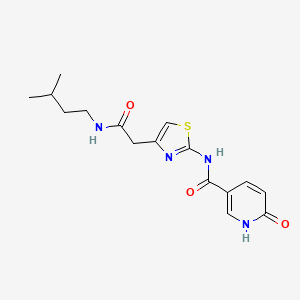
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B2397185.png)
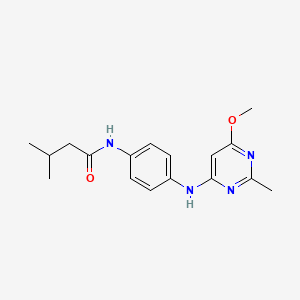

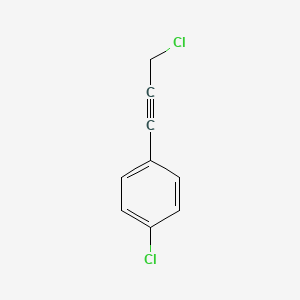
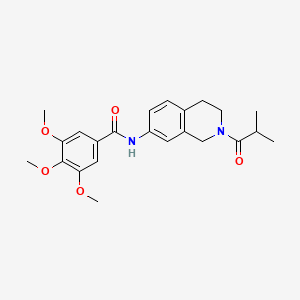
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397193.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)
![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)
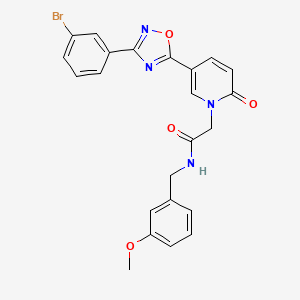
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)